
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . . This compound is characterized by the presence of a biphenyl group and a hydroxyimino functional group attached to a butyric acid backbone.
Preparation Methods
The synthesis of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and butyric acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the hydroxyimino group.
Industrial Production: Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl group provides structural stability and can interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid can be compared with other similar compounds, such as:
4-Biphenyl-4-YL-4-hydroxyimino-pentanoic acid: This compound has a similar structure but with a pentanoic acid backbone.
4-Biphenyl-4-YL-4-hydroxyimino-propanoic acid: This compound has a propanoic acid backbone instead of butyric acid.
4-Biphenyl-4-YL-4-hydroxyimino-acetic acid: This compound has an acetic acid backbone.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-16(19)11-10-15(17-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,18,19)/b17-15- |
InChI Key |
JWHYERJUDQCVGA-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
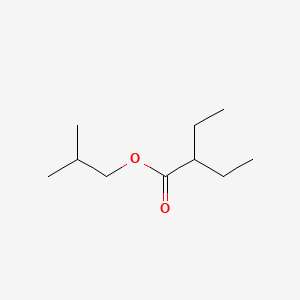
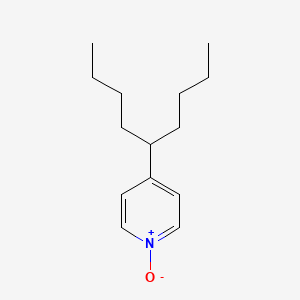
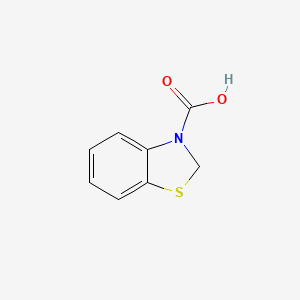
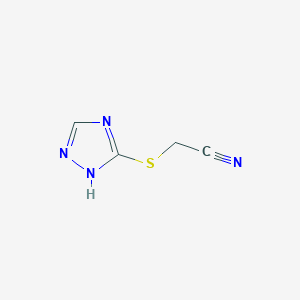
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
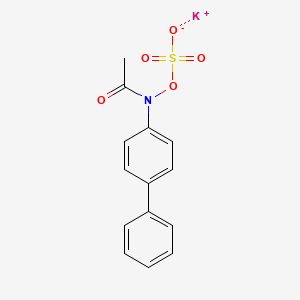
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
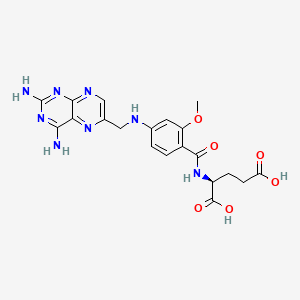
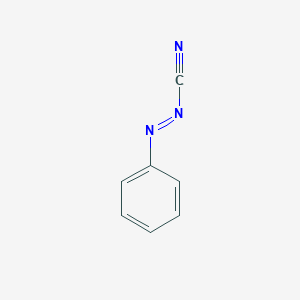
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
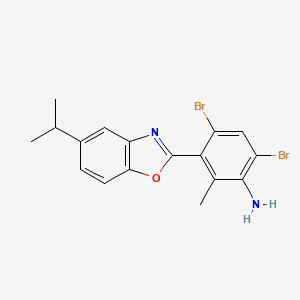
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
